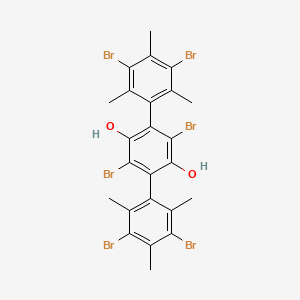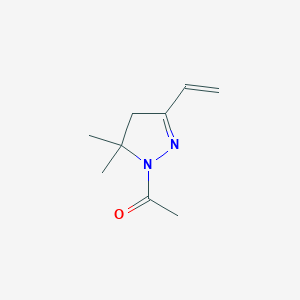
1-(3-Ethenyl-5,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Ethenyl-5,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethenyl-5,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a β-diketone, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium complexes, can also enhance the efficiency of the reaction . Additionally, eco-friendly methodologies, such as microwave-assisted synthesis, have been explored to reduce the environmental impact of the production process .
化学反应分析
Types of Reactions
1-(3-Ethenyl-5,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted pyrazoles with different functional groups .
科学研究应用
1-(3-Ethenyl-5,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in the development of new materials and catalysts.
作用机制
The mechanism of action of 1-(3-Ethenyl-5,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
- Isoxazole, 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]thio]-4,5-dihydro-5,5-dimethyl-
- 1,3,4-Thiadiazole derivatives
Uniqueness
1-(3-Ethenyl-5,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethenyl group and the dimethyl substitution enhances its reactivity and potential for diverse applications. Compared to similar compounds, it offers a unique combination of structural features that can be exploited in various scientific and industrial contexts.
属性
CAS 编号 |
23186-30-3 |
|---|---|
分子式 |
C9H14N2O |
分子量 |
166.22 g/mol |
IUPAC 名称 |
1-(3-ethenyl-5,5-dimethyl-4H-pyrazol-1-yl)ethanone |
InChI |
InChI=1S/C9H14N2O/c1-5-8-6-9(3,4)11(10-8)7(2)12/h5H,1,6H2,2-4H3 |
InChI 键 |
QAPCWHHFJWWBBN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C(CC(=N1)C=C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


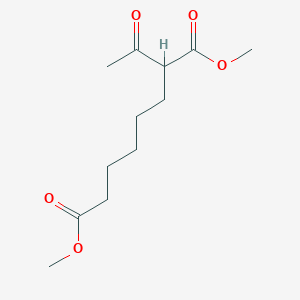

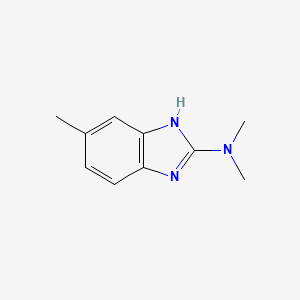
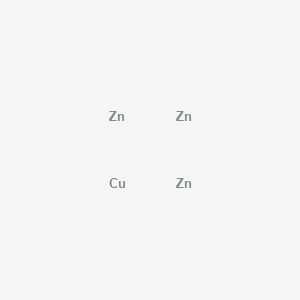
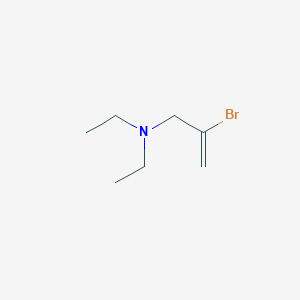
![2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14717544.png)

